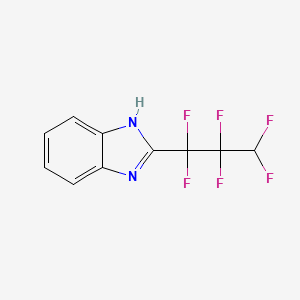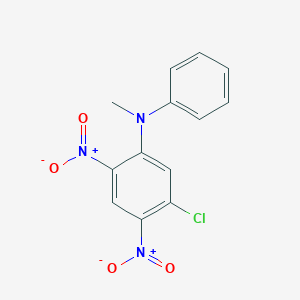
4-Pentenoic acid, 2,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2,3,3-trimethyl- is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of a double bond and three methyl groups attached to the carbon chain
Preparation Methods
The synthesis of 4-pentenoic acid, 2,3,3-trimethyl- can be achieved through several routes. One common method involves the use of propylene alcohol and orthoacetate as starting materials. The process includes ester exchange and rearrangement reactions catalyzed by specific catalysts to form 4-pentenoic ester. This ester is then hydrolyzed, acidified, and purified to obtain the final product . Industrial production methods often focus on optimizing yield and purity, utilizing catalysts like noble metals (e.g., platinum, palladium) to facilitate the reactions .
Chemical Reactions Analysis
4-Pentenoic acid, 2,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The presence of the double bond allows for electrophilic addition reactions, where reagents like halogens or hydrogen halides can add across the double bond. Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents.
Scientific Research Applications
4-Pentenoic acid, 2,3,3-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-pentenoic acid, 2,3,3-trimethyl- involves its interaction with molecular targets through its functional groups. The double bond and carboxylic acid group enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Pentenoic acid, 2,3,3-trimethyl- can be compared with other pentenoic acids and their derivatives:
2-Pentenoic acid: Differing in the position of the double bond, it exhibits distinct reactivity and applications.
3-Pentenoic acid: Similar to 2-pentenoic acid but with the double bond in a different position, affecting its chemical behavior.
4-Pentenoic acid: The parent compound without the additional methyl groups, offering a simpler structure for comparison
Properties
CAS No. |
61740-75-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,3,3-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-5-8(3,4)6(2)7(9)10/h5-6H,1H2,2-4H3,(H,9,10) |
InChI Key |
QRSJWGNRSRRNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14568302.png)
![[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine](/img/structure/B14568308.png)

![(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14568320.png)
![1-Phosphabicyclo[3.3.1]nonane](/img/structure/B14568321.png)
![[(7-Phenylhept-2-yn-4-yl)selanyl]benzene](/img/structure/B14568324.png)
![Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14568329.png)
![N-[4-(4-Chlorobenzoyl)phenyl]piperidine-1-carboxamide](/img/structure/B14568331.png)

![4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14568344.png)
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B14568362.png)
